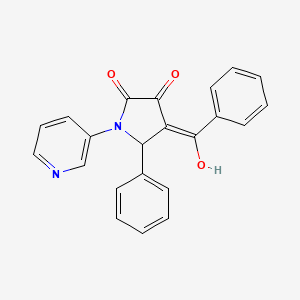![molecular formula C16H17Cl2NO B5288972 2-[benzyl(2,6-dichlorobenzyl)amino]ethanol](/img/structure/B5288972.png)
2-[benzyl(2,6-dichlorobenzyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Benzyl(2,6-dichlorobenzyl)amino]ethanol, also known as BDBE, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. BDBE is a chiral molecule that belongs to the family of benzylamines, which are known for their diverse biological activities.
科学的研究の応用
2-[benzyl(2,6-dichlorobenzyl)amino]ethanol has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. One of the most promising applications of this compound is as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have antioxidant and anti-inflammatory properties, which may make it a useful therapeutic agent for these conditions.
作用機序
The exact mechanism of action of 2-[benzyl(2,6-dichlorobenzyl)amino]ethanol is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This may be relevant to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce oxidative stress in the brain.
実験室実験の利点と制限
One of the advantages of using 2-[benzyl(2,6-dichlorobenzyl)amino]ethanol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-[benzyl(2,6-dichlorobenzyl)amino]ethanol. One area of interest is the development of this compound as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of biochemistry and pharmacology. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its suitability as a therapeutic agent.
合成法
The synthesis of 2-[benzyl(2,6-dichlorobenzyl)amino]ethanol involves the reaction of 2,6-dichlorobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield this compound. The yield of this reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
特性
IUPAC Name |
2-[benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c17-15-7-4-8-16(18)14(15)12-19(9-10-20)11-13-5-2-1-3-6-13/h1-8,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUCOSICIOJGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5288895.png)
![N-cycloheptyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5288901.png)
![N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5288915.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B5288919.png)
![2-[1-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)propyl]-1-isoindolinone](/img/structure/B5288920.png)

![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1,4-diazepane](/img/structure/B5288930.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5288944.png)
![3,4-dimethyl-6-{[(5-methyl-2-pyridinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5288945.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5288959.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5288960.png)
![6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5288968.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-phenylethyl)urea](/img/structure/B5288982.png)
